1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based compound featuring a ketone group at the 1-position and a substituted amine moiety at the 3-position of the pyrrolidine ring. The amine substituent includes both isopropyl and 2-hydroxyethyl groups, which confer unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and steric bulk from the isopropyl group.
Properties
IUPAC Name |
1-[3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRIJRSHPBDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis via Pyrrolidine Functionalization
The most widely reported approach involves sequential functionalization of pyrrolidine derivatives. As outlined in VulcanChem’s technical documentation , the synthesis begins with (S)- or (R)-3-aminopyrrolidine as the chiral starting material. Key steps include:
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Acylation : Reaction with acetyl chloride or acetic anhydride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C) to introduce the acetyl group at the pyrrolidine nitrogen.
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Alkylation : Introduction of the isopropylamino-hydroxyethyl side chain via nucleophilic substitution. For example, 2-chloroethyl isopropyl ether is reacted with the intermediate in ethanol under reflux (12–24 hours), yielding the target compound after purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1: Representative Reaction Conditions for Multi-Step Synthesis
This method prioritizes stereochemical fidelity, with enantiomeric excess (ee) exceeding 99% for both (S)- and (R)-configurations when using chiral pool starting materials .
Reductive Amination Strategy
An alternative route employs reductive amination to construct the isopropylamino-hydroxyethyl moiety. As demonstrated in a Royal Society of Chemistry protocol , 3-ketopyrrolidine is reacted with 2-hydroxyethyl isopropylamine in the presence of sodium borohydride (NaBH) or sodium cyanoborohydride (NaBHCN) under acidic conditions (pH 4–6, acetic acid). Key advantages include:
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Single-Pot Efficiency : Combines imine formation and reduction in one step.
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Broad Solvent Compatibility : Ethanol, methanol, or tetrahydrofuran (THF) yield comparable results.
Table 2: Optimization of Reductive Amination Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBHCN (0.5 equiv.) | 89% |
| Solvent | Ethanol | 85% |
| Temperature | 25°C | 82% |
| Reaction Time | 8–12 hours | Max. conversion |
This method is limited by the availability of 3-ketopyrrolidine precursors, which require additional synthesis steps .
Stereoselective Synthesis Using Chiral Catalysts
For enantiomerically pure products, asymmetric catalysis has been explored. A patent by WO2016132378A2 describes the use of chiral phosphoric acid catalysts to induce enantioselectivity during the alkylation step. For example:
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Catalyst : (R)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate).
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Conditions : Toluene, -20°C, 24 hours.
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Outcome : 92% ee for the (S)-enantiomer, isolated via recrystallization (hexane/ethyl acetate).
Mechanistic Insight : The catalyst stabilizes a protonated transition state, favoring nucleophilic attack from the re face of the pyrrolidine ring .
Solid-Phase Synthesis for High-Throughput Production
Recent advancements leverage solid-phase techniques to streamline purification. As detailed in PMC10353522 , a Wang resin-bound pyrrolidine intermediate is functionalized sequentially:
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Resin Activation : Treatment with Fmoc-protected 3-aminopyrrolidine.
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Side-Chain Addition : On-resin alkylation with 2-bromoethyl isopropyl ether, followed by acetylation.
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Cleavage : TFA/DCM (95:5) releases the product, with yields averaging 78% and purity >95% (HPLC).
Advantages : Reduced purification steps and scalability for industrial applications .
Critical Analysis of Byproducts and Impurities
Common impurities include:
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N-Acetyl Overalkylation Products : Mitigated by controlling stoichiometry (1:1.2 ratio of pyrrolidine to alkylating agent).
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Diastereomeric Byproducts : Addressed via chiral stationary phase chromatography or fractional crystallization .
Table 3: Impurity Profile and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| N,N-Diisopropyl derivative | Excess alkylating agent | Strict stoichiometric control |
| 3-Ketopyrrolidine residue | Incomplete reduction | Extended reaction time (24+ hours) |
Analytical Validation and Quality Control
Rigorous characterization ensures batch consistency:
Chemical Reactions Analysis
1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Scientific Research Applications
1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The hydroxyethyl and isopropylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s hydroxyl group distinguishes it from non-polar analogues like the triazole- and thioether-containing compound in , which likely exhibits lower solubility.
Key Observations :
- The target compound’s synthesis likely parallels Friedel-Crafts alkylation methods used for pyrrolidin-1-yl-ethanone derivatives, as described in .
- Protective groups (e.g., tert-butyldimethylsilyl in ) are often required to preserve hydroxyl functionality during synthesis, a consideration relevant to the target compound’s 2-hydroxyethyl group.
Pharmacological and Physicochemical Properties
Table 3: Calculated and Experimental Properties
Key Observations :
- The target compound’s lower predicted LogD (vs. the triazole analogue in ) suggests improved aqueous solubility, advantageous for drug delivery.
- The absence of reported melting points for the target compound highlights a gap in experimental data compared to structurally simpler pyrrole derivatives (e.g., ).
Biological Activity
The compound 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone , also known by its CAS number 1353961-05-3, is a synthetic organic molecule with potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1353961-05-3
Structure
The structure of the compound consists of a pyrrolidine ring substituted with a hydroxyethyl-isopropyl amino group and an ethanone moiety. This unique structure contributes to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Adrenoceptor Activity : Research indicates that related compounds can act as agonists for β-adrenoceptors, which are crucial in mediating responses in the cardiovascular and respiratory systems. For example, certain derivatives have demonstrated potent agonistic effects on β2-adrenoceptors, leading to smooth muscle relaxation in preclinical models .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific signaling pathways, although further research is needed to clarify these mechanisms.
Case Study 1: Antibacterial Activity
A study explored the antibacterial activity of several derivatives similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.9 to 17 µM for effective compounds, indicating potent antibacterial properties .
Case Study 2: Adrenoceptor Agonism
In a separate study examining β-adrenoceptor activity, a closely related compound demonstrated an EC50 value of 24 pM for β2-adrenoceptors, comparable to established drugs like olodaterol. This suggests potential utility in treating respiratory conditions such as asthma or COPD .
Summary of Biological Activities
Q & A
What are the recommended synthetic routes for 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone, and how do reaction conditions influence yield?
Basic Research Question
The compound’s pyrrolidine core and tertiary amine substituents suggest multi-step synthesis involving:
- Friedel-Crafts acylation for ketone introduction (as seen in structurally similar ethanones) .
- Mannich reaction or alkylation to install the isopropyl-(2-hydroxyethyl)amine side chain.
Key variables include catalyst choice (e.g., AlCl₃ for acylation), temperature control (to avoid side reactions), and solvent polarity (to stabilize intermediates). Yield optimization requires monitoring via HPLC or LC-MS to track byproducts .
How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?
Advanced Research Question
Discrepancies in spectral data often arise from:
- Tautomerism in the pyrrolidine ring or amine groups, altering peak splitting in NMR .
- Solvent effects in IR, where polar solvents mask carbonyl stretching frequencies.
Methodological resolution :
What pharmacological targets are plausible for this compound, given its structural features?
Advanced Research Question
The compound’s pyrrolidine-ethanone scaffold and hydroxyethyl-isopropylamine group suggest potential interactions with:
- GPCRs (e.g., adrenergic or dopaminergic receptors), due to the amine moiety’s resemblance to neurotransmitter structures .
- Enzymes with hydrophobic binding pockets , where the isopropyl group enhances lipophilicity (e.g., kinases or cytochrome P450 isoforms) .
Experimental validation :- Perform molecular docking against Protein Data Bank (PDB) targets.
- Use radioligand binding assays to quantify affinity for candidate receptors .
How should researchers design stability studies for this compound under varying pH and temperature conditions?
Basic Research Question
Stability protocols should include:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products .
- Thermogravimetric analysis (TGA) to assess thermal stability.
- pH-rate profiling to identify degradation hotspots (e.g., hydrolysis of the ethanone group) .
What analytical techniques are most effective for quantifying this compound in biological matrices?
Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to:
- High sensitivity for low-concentration detection in plasma or tissue homogenates.
- Ability to distinguish the compound from metabolites via fragmentation patterns .
Method optimization :- Use solid-phase extraction (SPE) for sample cleanup.
- Validate with isotope-labeled internal standards to correct for matrix effects .
How can researchers address contradictory results in this compound’s in vitro vs. in vivo efficacy?
Advanced Research Question
Discrepancies may arise from:
- Poor bioavailability due to low solubility or efflux pump activity.
- Metabolic instability (e.g., rapid hepatic oxidation of the hydroxyethyl group) .
Mitigation strategies :- Perform ADME assays (e.g., Caco-2 permeability, microsomal stability).
- Modify the structure with prodrug strategies (e.g., esterification of the hydroxyl group) .
What environmental impact assessments are needed for this compound?
Basic Research Question
Follow guidelines from Project INCHEMBIOL :
- Biodegradation studies : Use OECD 301 tests to evaluate microbial breakdown in water/soil.
- Ecotoxicology assays : Test acute toxicity in Daphnia magna and algae to determine EC₅₀ values .
- Computational modeling : Predict bioaccumulation potential using logP and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
